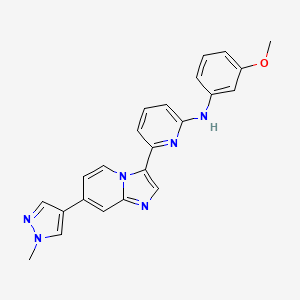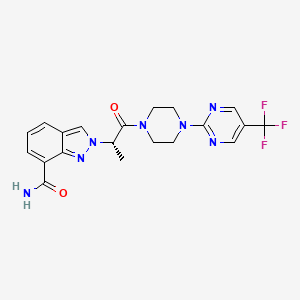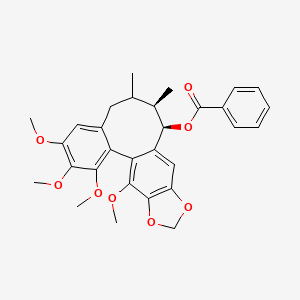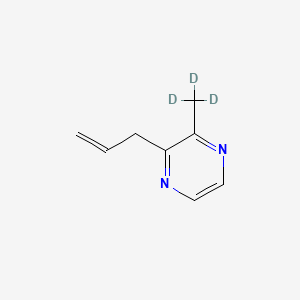
Tyrosinase-IN-19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosinase-IN-19 is a compound known for its inhibitory effects on the enzyme tyrosinase Tyrosinase is a copper-containing enzyme that plays a crucial role in the production of melanin, the pigment responsible for the color of skin, hair, and eyes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-19 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety of the product.
化学反応の分析
Types of Reactions
Tyrosinase-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
科学的研究の応用
Tyrosinase-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on melanin production and its potential role in treating hyperpigmentation disorders.
Medicine: Explored for its therapeutic potential in conditions related to excessive melanin production, such as melasma and age spots.
Industry: Utilized in the development of skin whitening products and as an additive to prevent browning in fruits and vegetables.
作用機序
The mechanism of action of Tyrosinase-IN-19 involves its interaction with the active site of the tyrosinase enzyme. By binding to the copper ions in the active site, this compound inhibits the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific structure and binding properties of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to Tyrosinase-IN-19 include other tyrosinase inhibitors such as kojic acid, arbutin, and hydroquinone. These compounds also inhibit the activity of tyrosinase and are used in various applications related to skin whitening and the prevention of browning in foods.
Uniqueness
What sets this compound apart from other similar compounds is its specific binding affinity and inhibitory potency. It may offer advantages in terms of stability, safety, and efficacy, making it a valuable addition to the range of available tyrosinase inhibitors.
特性
分子式 |
C20H20N2O5S |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
(5Z)-2-[(3,4-dimethoxyphenyl)methylimino]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O5S/c1-25-15-6-4-12(8-14(15)23)10-18-19(24)22-20(28-18)21-11-13-5-7-16(26-2)17(9-13)27-3/h4-10,23H,11H2,1-3H3,(H,21,22,24)/b18-10- |
InChIキー |
GVMSVAXSEPNBTQ-ZDLGFXPLSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NCC3=CC(=C(C=C3)OC)OC)S2)O |
正規SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=NCC3=CC(=C(C=C3)OC)OC)S2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)




![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)
![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)
![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)
